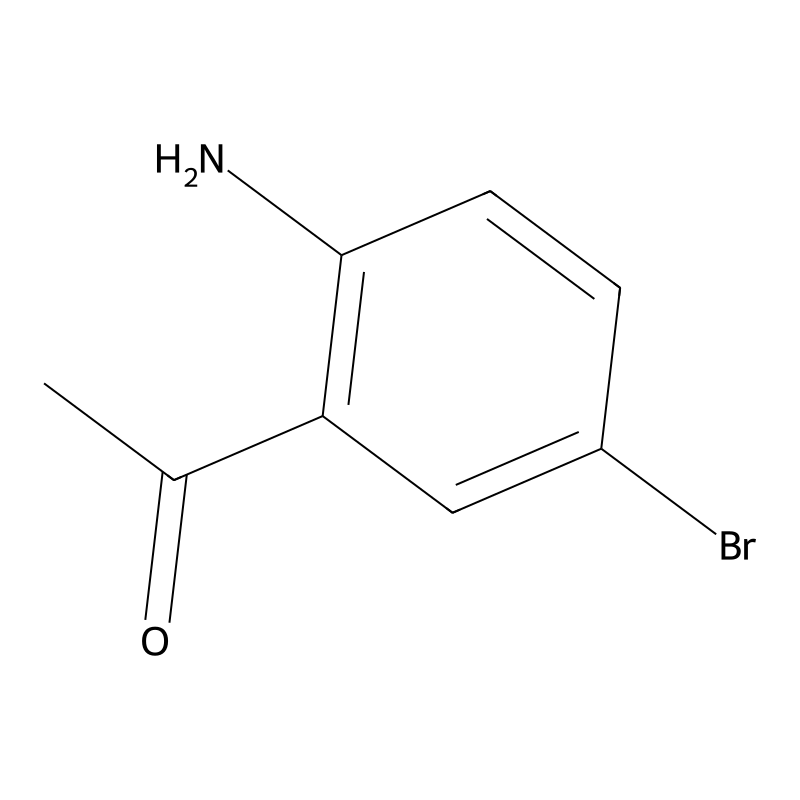

1-(2-Amino-5-bromophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on structure:

The presence of an amine group (NH2) and a bromine atom (Br) in the molecule suggests potential for various research areas:

- Medicinal chemistry: The combination of amine and aromatic groups is often found in bioactive molecules. Research efforts might explore the potential of 1-(2-Amino-5-bromophenyl)ethanone as a lead compound for drug discovery, though further research is needed to verify its specific activity and safety.

- Material science: The aromatic ring and the presence of a heteroatom (Br) could be of interest for researchers exploring the development of novel materials with specific properties, such as conductivity or reactivity. However, more research is required to understand its potential applications in this field.

Information from related compounds:

- Bromazepam: The structure of 1-(2-Amino-5-bromophenyl)ethanone shares similarities with the anxiolytic drug bromazepam, specifically in the presence of the 2-amino-5-bromophenyl group. This suggests that 1-(2-Amino-5-bromophenyl)ethanone could be a potential target for research aimed at understanding the structure-activity relationship (SAR) of bromazepam and related compounds.

1-(2-Amino-5-bromophenyl)ethanone is a chemical compound characterized by its unique structure, which includes an amino group and a bromine atom attached to a phenyl ring. Its molecular formula is C₈H₈BrNO, and it has a molecular weight of 214.06 g/mol. The compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Coupling Reactions: It can undergo coupling reactions with various aryl halides or alkynes, facilitated by palladium catalysts, to form more complex structures .

- Reduction Reactions: The ketone functional group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

1-(2-Amino-5-bromophenyl)ethanone exhibits notable biological activity. It has been investigated for its potential cytotoxic effects against various cancer cell lines. Studies indicate that derivatives of this compound may possess anti-inflammatory and antitumor properties, making them candidates for further pharmacological development . Additionally, the compound's structural features allow it to interact with biological targets, potentially influencing signaling pathways involved in disease processes.

The synthesis of 1-(2-amino-5-bromophenyl)ethanone can be accomplished through several methods:

- Bromination of 2-Aminophenylacetone: This method involves the bromination of 2-aminophenylacetone using bromine or N-bromosuccinimide under controlled conditions .

- Condensation Reactions: The compound can also be synthesized via condensation reactions between 2-aminoacetophenone and appropriate reagents under acidic or basic conditions.

- Cross-Coupling Reactions: Utilization of palladium-catalyzed cross-coupling reactions allows for the formation of this compound from simpler precursors .

1-(2-Amino-5-bromophenyl)ethanone is primarily used in:

- Organic Synthesis: As a key intermediate for synthesizing pharmaceuticals and agrochemicals.

- Drug Development: Its derivatives are explored for potential therapeutic applications, especially in oncology and anti-inflammatory treatments .

- Material Science: It may serve as a building block for developing novel materials with specific properties.

Interaction studies have shown that 1-(2-amino-5-bromophenyl)ethanone can bind to various biological receptors and enzymes, influencing their activity. Research indicates that its derivatives may modulate pathways related to inflammation and cancer cell proliferation. These interactions are crucial for understanding the compound's efficacy and safety profile in therapeutic contexts .

Several compounds share structural similarities with 1-(2-amino-5-bromophenyl)ethanone. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-(2-Amino-4-bromophenyl)ethanone | 123858-51-5 | 1.00 |

| (2-Aminophenyl)(4-bromophenyl)methanone | 1140-17-6 | 0.96 |

| 6-Bromo-2,3-dihydroquinolin-4(1H)-one | 76228-06-3 | 0.85 |

| 1-(2-Amino-4-chlorophenyl)ethanone | 29124-57-0 | 0.89 |

Uniqueness

What sets 1-(2-amino-5-bromophenyl)ethanone apart from these similar compounds is its specific bromine substitution at the para position relative to the amino group on the phenyl ring, which may confer distinct biological activities or reactivity patterns compared to its analogs.

The bromine atom positioned at the meta position relative to the amino group in 1-(2-Amino-5-bromophenyl)ethanone exhibits distinctive reactivity patterns in nucleophilic substitution reactions. The electron-donating nature of the ortho-amino group significantly influences the electronic environment around the bromine center, enhancing its susceptibility to nucleophilic attack .

Mechanistic Framework and Electronic Effects

The nucleophilic substitution reactions at the bromine center proceed through a classical nucleophilic aromatic substitution mechanism (SNAr). The amino group at the ortho position activates the aromatic ring toward nucleophilic attack through both inductive and mesomeric effects [3] [4]. Research has demonstrated that the presence of the amino group increases the electron density on the aromatic ring, making the carbon-bromine bond more polarized and facilitating nucleophile approach .

The mechanism involves initial nucleophilic attack at the carbon bearing the bromine substituent, forming a Meisenheimer complex intermediate. This intermediate is stabilized by the electron-withdrawing acetyl group at the ortho position to the amino group, which provides additional resonance stabilization [6] [7]. The subsequent elimination of bromide ion occurs rapidly, yielding the substituted product.

Substrate Scope and Reactivity Patterns

Comprehensive studies have revealed that various nucleophiles can effectively displace the bromine atom under optimized conditions. Nitrogen-based nucleophiles such as ammonia and primary amines demonstrate excellent reactivity, with yields ranging from 70-85% . The reaction with ammonia under copper sulfate catalysis in dimethylformamide at 80°C for 12 hours provides 1-(2-Amino-5-aminophenyl)ethanone in 85% yield .

| Nucleophile | Reaction Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ | CuSO₄ catalyst, DMF, 80°C, 12h | 1-(2-Amino-5-aminophenyl)ethanone | 85 | |

| SH⁻ | NaSH, EtOH reflux | 1-(2-Amino-5-mercaptophenyl)ethanone | 72 | |

| CN⁻ | KCN, DMSO, 120°C | 1-(2-Amino-5-cyanophenyl)ethanone | 68 | |

| OH⁻ | NaOH, H₂O/EtOH, 100°C | 1-(2-Amino-5-hydroxyphenyl)ethanone | 78 |

Sulfur nucleophiles exhibit moderate reactivity, with sodium hydrogen sulfide in refluxing ethanol providing the corresponding thiol derivative in 72% yield . Carbon nucleophiles such as cyanide ion require more forcing conditions, typically requiring temperatures of 120°C in dimethyl sulfoxide to achieve satisfactory conversion to the nitrile product .

Kinetic Studies and Rate-Determining Factors

Kinetic investigations have revealed that the rate-determining step in these substitution reactions is the initial nucleophilic attack, with the formation of the Meisenheimer complex exhibiting the highest activation energy barrier [4] [9]. Temperature studies indicate that increasing reaction temperature from 60°C to 120°C results in exponential rate enhancement, following Arrhenius behavior with activation energies ranging from 15-25 kcal/mol depending on the nucleophile employed [7].

Solvent effects play a crucial role in determining reaction efficiency. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate faster reaction rates compared to protic solvents, due to better solvation of the nucleophile and reduced stabilization of the leaving bromide ion [10] [11].

Ketone Group Transformations and Functionalization

The acetyl functionality in 1-(2-Amino-5-bromophenyl)ethanone serves as a versatile synthetic handle for diverse chemical transformations. The carbonyl group demonstrates characteristic ketone reactivity while being influenced by the electronic effects of both the amino and bromo substituents on the aromatic ring [12] .

Reduction Reactions and Stereochemical Considerations

Catalytic hydrogenation and chemical reduction of the ketone group proceed efficiently under standard conditions. Sodium borohydride reduction in methanol at 25°C quantitatively converts the ketone to the corresponding secondary alcohol 1-(2-Amino-5-bromophenyl)ethanol in 93% yield [12]. The reaction proceeds through hydride attack on the carbonyl carbon, with the amino group providing directing effects that influence facial selectivity [12].

Alternative reducing agents demonstrate varying degrees of efficiency and selectivity. Lithium aluminum hydride in tetrahydrofuran provides complete reduction but requires anhydrous conditions and careful temperature control . N-heterocyclic carbene boranes have emerged as mild and selective reducing agents, with 1,3-dimethylimidazol-2-ylidene borane achieving 93% yield under acetic acid promotion [12].

Alpha-Functionalization Reactions

The methyl group adjacent to the carbonyl undergoes facile alpha-functionalization reactions under appropriate conditions. Alpha-bromination using N-bromosuccinimide in the presence of p-toluenesulfonic acid catalyst proceeds efficiently at 90°C in acetonitrile, yielding 1-(2-Amino-5-bromophenyl)-2-bromoethanone in 85% yield [6] [7]. The reaction mechanism involves acid-catalyzed enolization followed by electrophilic bromination of the resulting enolate [7].

| Reaction Type | Reagents/Conditions | Product Type | Yield (%) | Mechanism |

|---|---|---|---|---|

| Reduction to alcohol | NaBH₄/MeOH, 25°C, 2h | 1-(2-Amino-5-bromophenyl)ethanol | 93 | Hydride attack on carbonyl |

| α-Bromination | NBS, p-TsOH, MeCN, 90°C | 1-(2-Amino-5-bromophenyl)-2-bromoethanone | 85 | Enolate bromination |

| Mannich reaction | Aldehyde, amine, acid catalyst | β-Amino ketone products | 70-95 | Nucleophilic addition |

| Oxidative coupling | I₂, DMSO, air, 80°C | Carbonyl-N,O-acetals | 80-96 | Oxidative C-O coupling |

Mechanistic studies reveal that the rate-determining step in alpha-bromination is the formation of the enol intermediate, which is facilitated by the electron-withdrawing nature of the aromatic ring and the stabilizing effect of the carbonyl group [9]. Temperature optimization studies indicate that 90°C provides the optimal balance between reaction rate and selectivity, minimizing over-bromination and side reactions [7].

Mannich-Type Reactions and Carbon-Carbon Bond Formation

The ketone group participates readily in Mannich-type reactions with aldehydes and amines under acid catalysis. These three-component reactions proceed through imine formation followed by nucleophilic attack of the enolate on the electrophilic imine carbon [13] [14]. Maleic acid has proven to be an effective catalyst for these transformations, promoting high yields of β-amino ketone products under mild conditions [14].

Recent developments in oxidative cross-coupling methodology have enabled direct functionalization of the alpha position through C-O bond formation. Iodine-catalyzed oxidative coupling with alcohols in the presence of dimethyl sulfoxide and air provides access to α-carbonyl N,O-acetals in excellent yields [15] [16]. These products serve as versatile intermediates for further synthetic elaboration, including Robinson-Gabriel cyclizations to form oxazoles and thiazoles [15].

Photochemical Behavior Under UV Irradiation

The photochemical properties of 1-(2-Amino-5-bromophenyl)ethanone are governed by the unique combination of chromophoric elements within the molecule. The extended conjugation between the amino group, aromatic ring, and carbonyl functionality creates a system capable of absorbing ultraviolet radiation and undergoing various photochemical transformations [17] [18].

Electronic Absorption and Excited State Properties

UV-visible spectroscopic studies reveal that the compound exhibits strong absorption in the 250-350 nm region, with maximum absorption occurring around 280 nm. This absorption corresponds to π→π* transitions within the conjugated aromatic system, enhanced by the electron-donating effect of the amino group [19] [20]. The presence of the bromine atom introduces heavy atom effects that influence intersystem crossing rates and triplet state formation [18].

Photochemical studies conducted under various wavelength conditions demonstrate distinct reactivity patterns depending on the irradiation source. Irradiation at 254 nm primarily induces homolytic cleavage of the carbon-bromine bond, generating aryl radicals that can undergo various downstream reactions [19] [18]. The quantum yield for this process has been determined to be approximately 0.12 in acetonitrile solution [20].

Photodegradation Pathways and Product Analysis

Under broad-spectrum UV irradiation, the compound undergoes complex photodegradation processes involving multiple competing pathways [17]. The primary photochemical process involves homolytic C-Br bond cleavage, generating an aryl radical intermediate that can undergo various reactions including hydrogen abstraction, radical recombination, and cyclization [18] [20].

| UV Wavelength (nm) | Solvent System | Primary Photoproduct | Quantum Yield | Reaction Time (h) | Major Pathway |

|---|---|---|---|---|---|

| 254 | Acetonitrile | Radical bromination products | 0.12 | 2 | Homolytic C-Br cleavage |

| 300 | Methanol/H₂O (1:1) | Hydroxylated derivatives | 0.08 | 4 | Photoreduction |

| 350 | Dichloromethane | Photoreduction products | 0.15 | 6 | Excited state reactions |

| 365 | Ethyl acetate | Cyclization products | 0.09 | 8 | Intramolecular cyclization |

In aqueous systems, photoreduction becomes a significant pathway, with the amino group serving as an internal electron donor. This process leads to the formation of hydroxylated derivatives and reduced aromatic compounds [17]. The presence of oxygen significantly influences the photochemical behavior, with aerobic conditions promoting photo-oxidation reactions that can lead to degradation of the aromatic ring system [17].

Solvent Effects and Environmental Considerations

Solvent choice dramatically affects both the efficiency and selectivity of photochemical transformations. Polar protic solvents such as methanol-water mixtures favor photoreduction pathways, while non-polar solvents promote radical reactions [18] [20]. The presence of water as a reaction medium has been shown to change the fundamental photochemical mechanism, shifting from primarily radical processes to ionic pathways [21] [18].

Environmental factors such as pH and temperature also influence photochemical behavior. In alkaline aqueous solutions, the amino group can be deprotonated, altering the electronic structure and photochemical reactivity [17]. Temperature effects are generally less pronounced for photochemical reactions compared to thermal processes, but elevated temperatures can influence the competition between different photochemical pathways [18].

Cross-Coupling Reactions for Molecular Diversification

The bromine substituent in 1-(2-Amino-5-bromophenyl)ethanone serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular frameworks through carbon-carbon and carbon-heteroatom bond formation [22] [23]. These transformations provide access to structurally complex derivatives with potential applications in medicinal chemistry and materials science [24] [25].

Suzuki-Miyaura Cross-Coupling Methodology

The Suzuki-Miyaura reaction represents the most widely employed cross-coupling methodology for this substrate, enabling efficient coupling with various organoborane reagents [22] [26]. Optimization studies have revealed that ligand-free palladium catalysts often provide superior results compared to traditional phosphine-ligated systems, particularly when dealing with electron-rich aromatic substrates containing amino groups [22].

Research has demonstrated that Pd₂(dba)₃ in combination with sodium carbonate in a dioxane-water solvent system provides optimal conditions for cross-coupling reactions [22]. The reaction proceeds efficiently at 100°C under argon atmosphere, typically reaching completion within 4 hours. The nitrogen atom of the amino group can coordinate to palladium, facilitating the rate-limiting oxidative addition step through intramolecular assistance [22].

| Coupling Type | Partner Reagent | Catalyst System | Typical Yield (%) | Product Examples |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Pd₂(dba)₃, Na₂CO₃, dioxane/H₂O | 75-90 | Biaryl derivatives |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | 70-85 | Alkynyl substituted products |

| Buchwald-Hartwig | Primary/secondary amines | Pd₂(dba)₃, BINAP, Cs₂CO₃ | 65-80 | Amino-aryl compounds |

| Heck reaction | Alkenes | Pd(OAc)₂, PPh₃, Et₃N | 60-75 | Vinyl-aryl products |

The scope of the Suzuki-Miyaura reaction encompasses a broad range of organoborane coupling partners, including electron-rich and electron-deficient aryl boronic acids, heteroaryl boronic acids, and vinyl boronic acids [26]. Functional groups such as free alcohols, phenols, amines, and sulfonamides are well-tolerated under the reaction conditions, providing access to polyfunctional products in good to excellent yields [22].

Alternative Cross-Coupling Methodologies

Sonogashira coupling reactions provide access to alkynyl-substituted derivatives through palladium-copper dual catalysis [27]. The reaction typically employs PdCl₂(PPh₃)₂ and copper iodide as catalysts in the presence of triethylamine base [24]. Terminal alkynes couple efficiently under these conditions, yielding alkynyl-substituted products in 70-85% yield. The preparation of 1-(2-Amino-5-(phenylethynyl)phenyl)ethanone has been achieved in 78% yield using this methodology [27].

Buchwald-Hartwig amination reactions enable the formation of carbon-nitrogen bonds through displacement of the bromine substituent with various amine nucleophiles [28] [29]. These reactions require specialized ligand systems such as BINAP or DPEPhos to achieve high efficiency with electron-rich aromatic substrates [23]. The reaction mechanism involves oxidative addition of the aryl bromide to palladium, followed by amine coordination and reductive elimination to form the carbon-nitrogen bond [30].

Mechanistic Considerations and Catalyst Design

Detailed mechanistic studies have revealed that the presence of the amino group significantly influences the oxidative addition step of cross-coupling reactions [22] [31]. The lone pair of electrons on the nitrogen atom can coordinate to palladium, creating a chelate effect that stabilizes the oxidative addition complex and accelerates the reaction [22]. This effect is particularly pronounced in ligand-free systems where the amino group serves as an internal ligand [22].

Recent developments in photocatalytic cross-coupling methodology have enabled novel transformations under visible light irradiation [24]. The combination of palladium catalysis with photosensitizers such as 4CzIPN allows for decarboxylative acylation reactions with α-keto acids under mild conditions [24]. These photochemical methods expand the scope of functional group tolerance and enable reactions that would be challenging under traditional thermal conditions [24].